2-(2-Aminoethyl)phenol

Trace amine-associated receptor 1 GPCR pharmacology Neuropsychiatric drug discovery

Ensure your TAAR1 and MAO-B assays use the specifically required ortho-hydroxylated reference standard. 2-(2-Aminoethyl)phenol (CAS 2039-66-9) is the structurally differentiated agonist (hTAAR1 EC₅₀ 614 nM) and potential MAO-B inactivator, distinct from its weaker para-isomer tyramine. This high-purity compound is essential for accurate functional assays, metabolomics LC-MS biomarker quantification, and as a key intermediate for adrenergic derivative libraries. Do not substitute with generic analogs; validate your neuropsychiatric and neurodegenerative research with the correct, application-specific ortho-isomer.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 2039-66-9
Cat. No. B125480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)phenol
CAS2039-66-9
Synonymso-(2-Aminoethyl)phenol;  2-(2-Aminoethyl)phenol;  2-(2-Hydroxyphenyl)ethylamine;  2-(o-Hydroxyphenyl)ethylamine;  2-Hydroxyphenethylamine;  o-Hydroxyphenethylamine; 
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCN)O
InChIInChI=1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6,9H2
InChIKeyFMEVAQARAVDUNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminoethyl)phenol (CAS 2039-66-9) Procurement & Research Guide


2-(2-Aminoethyl)phenol (CAS 2039-66-9), also known as o-tyramine or 2-hydroxyphenethylamine, is an ortho-hydroxylated phenylethylamine derivative with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol [1]. It is classified as a trace amine and biogenic amine, structurally related to classical monoamine neurotransmitters . This compound functions as an agonist at the human trace amine-associated receptor 1 (hTAAR1) and serves as a substrate for monoamine oxidase B (MAO-B) [2].

2-(2-Aminoethyl)phenol Substitution Risks: Why Ortho-Position Matters for Research Procurement


Generic substitution among 2-(2-aminoethyl)phenol, its para-isomer tyramine (4-(2-aminoethyl)phenol), and other phenethylamine analogs is not scientifically justified due to quantifiable differences in receptor activation potency, physicochemical properties governing formulation behavior, and substrate specificity toward metabolic enzymes. The ortho-positioning of the hydroxyl group relative to the aminoethyl side chain in 2-(2-aminoethyl)phenol confers distinct molecular recognition characteristics compared to para-substituted analogs, as demonstrated by differential hTAAR1 agonism data and predicted physicochemical parameters [1]. These differences translate directly into divergent experimental outcomes and application suitability.

2-(2-Aminoethyl)phenol Quantitative Differentiation Evidence vs. Analogs


hTAAR1 Receptor Agonist Potency: 2-(2-Aminoethyl)phenol vs. Para-Isomer Tyramine

2-(2-Aminoethyl)phenol demonstrates quantifiable agonist activity at the human trace amine-associated receptor 1 (hTAAR1) with an EC₅₀ value of 614 nM in a cell-based functional assay [1]. This ortho-hydroxylated phenethylamine exhibits distinct potency characteristics compared to its para-isomer tyramine, which has reported affinities for TAAR1 in the micromolar range [2]. The ortho-substitution pattern directly influences receptor binding pocket interactions, differentiating this compound from para-substituted analogs in functional GPCR screening campaigns.

Trace amine-associated receptor 1 GPCR pharmacology Neuropsychiatric drug discovery

Physicochemical Properties: Ortho vs. Para Isomer Differentiation for Formulation

The ortho-positioning of the hydroxyl group in 2-(2-aminoethyl)phenol yields distinct predicted physicochemical parameters compared to the para-isomer tyramine. 2-(2-Aminoethyl)phenol has a predicted pKa of 9.41±0.35 and a LogP of approximately 0.89 [1]. In contrast, tyramine (para-isomer) exhibits a reported LogP of approximately 0.69 and a pKa of ~9.3-9.7 [2]. The ortho-isomer's marginally higher lipophilicity and distinct acid-base profile influence solubility, permeability, and chromatographic retention behavior.

Drug formulation Lipophilicity optimization Biopharmaceutical classification

MAO-B Substrate Specificity: Ortho-Hydroxylated Phenethylamine vs. Para-Isomer

2-(2-Aminoethyl)phenol has been identified as a substrate for monoamine oxidase B (MAO-B) and characterized as a potential inactivator of this enzyme . This is mechanistically distinct from para-tyramine, which serves as a substrate for both MAO-A and MAO-B isoforms with broad substrate acceptance [1]. The ortho-hydroxylation pattern in 2-(2-aminoethyl)phenol may confer differential recognition by the MAO-B active site compared to para-substituted analogs, as evidenced by its identification as a potential mechanism-based inactivator rather than merely a competitive substrate [2].

Monoamine oxidase enzymology Neurodegenerative disease research Metabolic stability screening

Biomarker Specificity: Ortho-Hydroxylated Phenethylamine as Clinical Metabolic Marker

2-(2-Aminoethyl)phenol has been specifically detected in the urine of patients with affective disorders following treatment with monoamine oxidase (MAO)-inhibiting antidepressant drugs [1]. This clinical observation establishes the ortho-hydroxylated phenethylamine as a metabolic marker with diagnostic and pharmacodynamic monitoring relevance distinct from other phenethylamine metabolites. The para-isomer tyramine, while also affected by MAO inhibition, is ubiquitously present from dietary sources and lacks the same specificity as an endogenous clinical marker.

Clinical metabolomics Affective disorder biomarkers MAO inhibitor pharmacodynamics

Chromatographic Separation: 2-(2-Aminoethyl)phenol Retention Characteristics on RP-HPLC

2-(2-Aminoethyl)phenol can be analyzed and separated using a validated reverse-phase HPLC method with a Newcrom R1 column, employing a mobile phase of acetonitrile, water, and phosphoric acid under simple isocratic conditions [1]. This method is scalable and suitable for both analytical quantitation and preparative isolation of impurities. The retention behavior of the ortho-isomer differs from the para-isomer due to the ortho-hydroxyl group's capacity for intramolecular hydrogen bonding with the aminoethyl side chain, which reduces interaction with the stationary phase relative to para-tyramine.

Analytical method development Quality control Preparative chromatography

2-(2-Aminoethyl)phenol Optimal Application Scenarios for Research & Industrial Procurement


TAAR1-Targeted Drug Discovery: GPCR Screening and SAR Development

2-(2-Aminoethyl)phenol serves as a reference agonist in hTAAR1 functional assays, with an established EC₅₀ of 614 nM in CHO-K1 cell-based systems [1]. Medicinal chemistry teams developing TAAR1 modulators for neuropsychiatric indications (schizophrenia, depression, substance use disorders) require this specific ortho-isomer as a control compound and structural starting point. Unlike the para-isomer tyramine, which shows weaker TAAR1 engagement, the ortho-substitution pattern provides a distinct pharmacophore for structure-activity relationship (SAR) exploration.

MAO-B Enzymology Studies: Substrate Profiling and Inactivation Mechanisms

Researchers investigating monoamine oxidase B mechanisms for Parkinson's disease and neurodegenerative disorder therapeutics utilize 2-(2-aminoethyl)phenol as a probe substrate with distinct inactivation potential compared to classical substrates [1]. The ortho-hydroxylation pattern may confer unique active-site interactions leading to time-dependent enzyme inactivation, differentiating it from para-tyramine which functions primarily as a reversible substrate without inactivation properties. This specificity supports mechanistic enzymology and inhibitor discovery programs.

Clinical Metabolomics Reference Standards: Affective Disorder Biomarker Validation

Clinical research laboratories and metabolomics core facilities require authenticated 2-(2-aminoethyl)phenol as a reference standard for liquid chromatography-mass spectrometry (LC-MS) methods quantifying this ortho-hydroxylated phenethylamine in patient urine samples [1]. Its specific association with affective disorder patient populations under MAO inhibitor therapy necessitates high-purity reference material for assay calibration and biomarker validation studies.

Organic Synthesis Building Block: Ortho-Functionalized Phenethylamine Scaffold

2-(2-Aminoethyl)phenol functions as a versatile synthetic intermediate for constructing ortho-functionalized phenethylamine derivatives with potential adrenergic activity [1]. The compound can be prepared via reduction of 2-(2-nitrovinyl)phenol using lithium aluminum hydride in tetrahydrofuran under inert atmosphere, yielding the free amine for subsequent derivatization. Its ortho-hydroxy and primary amine functionalities enable diverse chemical transformations including amide formation, reductive amination, and Mannich reactions, supporting medicinal chemistry library synthesis and process chemistry development.

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